molecular formula C22H38N4O12 B605883 Azido-PEG8-CH2CO2-NHS CAS No. 2182601-81-4

Azido-PEG8-CH2CO2-NHS

Cat. No. B605883
CAS RN: 2182601-81-4
M. Wt: 550.56
InChI Key: BWTLXAMVEGXXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of Azido-PEG8-CH2CO2-NHS is C22H38N4O12 . It has a molecular weight of 550.6 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG8-CH2CO2-NHS can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Azido-PEG8-CH2CO2-NHS is a PEG derivative that is hydrophilic, which increases its solubility in aqueous media . It has a molecular weight of 550.6 g/mol and a molecular formula of C22H38N4O12 .

Scientific Research Applications

Protein Labeling

Azido-PEG8-CH2CO2-NHS is commonly used to label proteins. The NHS ester reacts with primary amines (-NH2) present on the surface of proteins, allowing for the attachment of the azide-functionalized PEG linker . This modification can enhance the solubility and stability of proteins in aqueous solutions, making it valuable for various biochemical applications.

Click Chemistry

The azide group of Azido-PEG8-CH2CO2-NHS can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . This reaction is widely used to create stable triazole linkages between molecules, which is essential for constructing complex molecular architectures in drug development and materials science.

Drug Delivery Systems

In drug delivery, Azido-PEG8-CH2CO2-NHS can be used to modify drug molecules or nanoparticles to improve their circulation time and reduce immunogenicity . The PEGylation process helps to create a hydrophilic barrier around the drug, enhancing its pharmacokinetics and biodistribution.

Surface Modification

The reagent can be employed to modify surfaces, such as nanoparticles or other carriers, to introduce azide groups that can further react with alkyne-modified molecules . This application is crucial in developing targeted delivery systems and diagnostic tools.

Glycan Profiling

Azido-PEG8-CH2CO2-NHS can be used in glycan profiling to study cell surface glycans, which play a role in cell recognition and disease pathology . By labeling glycans with an azide group, researchers can track changes in glycan profiles associated with diseases.

Optoelectronic Devices

In the field of optoelectronics, Azido-PEG8-CH2CO2-NHS can be used to modify the surface of two-dimensional materials like indium selenide crystals, which are promising for high-mobility optoelectronic devices . The modification can improve the interface between organic and inorganic materials, enhancing device performance.

Orthogonal Bioconjugation

Azido-PEG8-CH2CO2-NHS enables orthogonal bioconjugation strategies, where multiple bioconjugation reactions can be performed without interference from one another . This is particularly useful in the synthesis of complex biomolecules or the creation of multifunctional therapeutic agents.

Future Directions

Azido-PEG8-CH2CO2-NHS has potential applications in drug delivery due to its ability to increase solubility in aqueous media . Its ability to react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage makes it a promising candidate for bio-conjugation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLXAMVEGXXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG8-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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